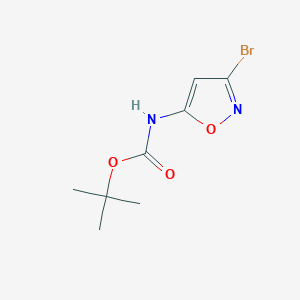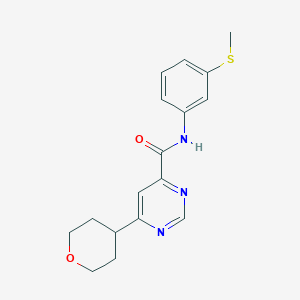
Tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate” is a chemical compound. It is part of a class of compounds known as oxazoles, which are heterocyclic compounds containing an oxazole ring, a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “Tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate” is characterized by the presence of an oxazole ring, a bromine atom, and a tert-butyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving “Tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate” are not explicitly mentioned in the searched resources. Oxazole derivatives, in general, are known to participate in a variety of chemical reactions due to the presence of the reactive oxazole ring .Scientific Research Applications
Catalysis and Synthetic Applications
- Efficient Catalysis for Amines Protection : Indium(III) halides have been identified as highly efficient catalysts for the N-tert-butoxycarbonylation of amines using Tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate. This process allows the conversion of various amines to N-tert-butyl-carbamates with excellent yields under room temperature and solvent-free conditions. The method is chemoselective and avoids side reactions, facilitating the production of optically pure N-t-Boc derivatives from chiral amines and amino alcohols without oxazolidinone formation (Chankeshwara & Chakraborti, 2006).
Material Science and Sensory Applications
- Strong Blue Emissive Nanofibers : Benzothiazole-modified carbazole derivatives, specifically those with tert-butyl groups, have shown the capability to form organogels that emit strong blue light. These materials are promising for detecting volatile acid vapors, demonstrating high performance in adsorption and diffusion of analytes through their 3D nanofiber networks. This highlights the role of tert-butyl groups in enhancing the material's sensory properties and its potential in chemosensor applications (Sun et al., 2015).
Drug Synthesis and Modifications
- Synthesis of Antimicrobial Compounds : Tert-butyl carbazate, a related compound, has been used as a starting material for synthesizing various derivatives with potential antimicrobial activity. These synthesized compounds include 1,3,4-oxadiazoles-2-thione and 1,2,4-triazoles derivatives, indicating the versatility of tert-butyl carbamate derivatives in producing biologically active compounds (Ghoneim & Mohamed, 2013).
Chemical Synthesis and Reactivity Studies
- Preparation of Diverse Chemical Structures : Research on tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate and related compounds has facilitated the preparation and functionalization of various chemical structures. For example, studies on the reactivity of N-(3-thienyl)carbamates have enabled the synthesis of complex molecules such as thieno[3,2-b]pyrroles and dihydrothienopyrroles, demonstrating the compound's utility in constructing heterocyclic compounds with potential applications in pharmaceuticals and materials science (Brugier, Outurquin & Paulmier, 2001).
Future Directions
properties
IUPAC Name |
tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O3/c1-8(2,3)13-7(12)10-6-4-5(9)11-14-6/h4H,1-3H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHHNSWNFWWSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NO1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate | |
CAS RN |
2307781-69-5 |
Source


|
| Record name | tert-butyl N-(3-bromo-1,2-oxazol-5-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)propanamide](/img/structure/B2784613.png)
![1-[(3-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid](/img/structure/B2784615.png)



![Ethyl (5-((4-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2784624.png)

![3-Propan-2-yl-4-[2-(trifluoromethoxy)ethoxy]benzenesulfonyl fluoride](/img/structure/B2784626.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2784629.png)
![3-({4-[(3-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2784630.png)
![N'-[4-(dimethylamino)benzyl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2784631.png)
